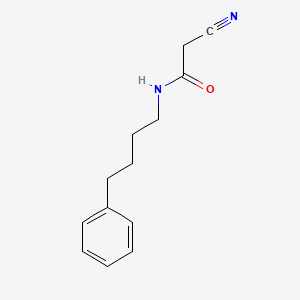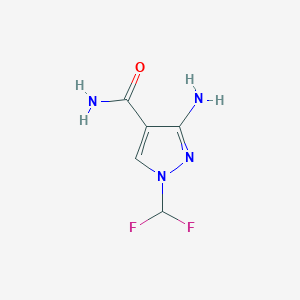![molecular formula C11H12F3N3S B11741040 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11741040.png)
1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluorine Atoms: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Final Assembly: The final step involves the coupling of the pyrazole and thiophene intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole or thiophene derivatives.
Applications De Recherche Scientifique
1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance its binding affinity and selectivity, contributing to its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2-difluoroethyl)-N-[(5-chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
- 1-(2,2-difluoroethyl)-N-[(5-bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
- 1-(2,2-difluoroethyl)-N-[(5-iodothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
Uniqueness
1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties
Propriétés
Formule moléculaire |
C11H12F3N3S |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12F3N3S/c1-7-4-11(16-17(7)6-9(12)13)15-5-8-2-3-10(14)18-8/h2-4,9H,5-6H2,1H3,(H,15,16) |
Clé InChI |
YBFKZRWJDHSTTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC(F)F)NCC2=CC=C(S2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B11740967.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740969.png)
![{[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea](/img/structure/B11740975.png)
![Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-](/img/structure/B11740976.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11740999.png)


![1-ethyl-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11741013.png)
![4'-Bromo-[2,2'-bipyridin]-4-amine](/img/structure/B11741024.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741030.png)
![2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11741034.png)
![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester](/img/structure/B11741038.png)
